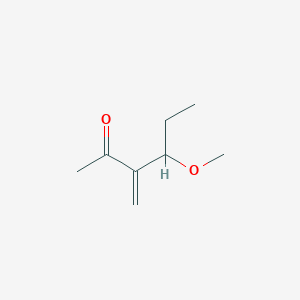

4-Methoxy-3-methylidenehexan-2-one

説明

4-Methoxy-3-methylidenehexan-2-one is a β,γ-unsaturated ketone featuring a methoxy group at the C4 position and a methylidene (CH₂=C) moiety at C3. Its structure (CH₃O-C₄H₆-C(=O)-CH₂-CH₃) confers unique electronic and steric properties. The conjugated enone system (C3 methylidene and C2 carbonyl) enhances reactivity toward nucleophilic additions and cycloadditions, while the methoxy group modulates polarity and solubility.

特性

CAS番号 |

155882-09-0 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.2 g/mol |

IUPAC名 |

4-methoxy-3-methylidenehexan-2-one |

InChI |

InChI=1S/C8H14O2/c1-5-8(10-4)6(2)7(3)9/h8H,2,5H2,1,3-4H3 |

InChIキー |

SWXKKNFBJDGTIY-UHFFFAOYSA-N |

SMILES |

CCC(C(=C)C(=O)C)OC |

正規SMILES |

CCC(C(=C)C(=O)C)OC |

同義語 |

2-Hexanone, 4-methoxy-3-methylene- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate)

Structural Similarities :

- Both compounds contain conjugated enone systems (C=O and adjacent double bond).

- Methoxy groups are present in both, influencing electronic distribution.

Key Differences :

- Cyclic vs. Acyclic Systems: The cyclopentenone derivatives () exhibit ring strain, enhancing reactivity in Diels-Alder reactions compared to the acyclic 4-Methoxy-3-methylidenehexan-2-one.

- Synthesis: Cyclopentenones are synthesized via enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation, as in , Section 3.2.3), whereas the target compound may require alternative methods like acid-catalyzed elimination or Wittig reactions.

Table 1: Cyclic vs. Acyclic Enone Comparison

Amino Ester Derivatives (e.g., Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride)

Functional Group Contrast :

- The amino ester in contains a methylamino group and ester functionality, differing from the ketone and methoxy groups in the target compound.

Alcohol Intermediates (e.g., 4-Methyl-2-hexanol)

Functional Group Comparison :

- 4-Methyl-2-hexanol () is a secondary alcohol, lacking the conjugated enone system.

Physicochemical Properties :

- Solubility : The ketone group in 4-Methoxy-3-methylidenehexan-2-one increases polarity compared to the alcohol, enhancing water solubility.

- Applications: Alcohols like 4-Methyl-2-hexanol are typically used as solvents or intermediates, whereas the target compound’s reactivity makes it suitable for cascade syntheses .

Cyclic Ketones (e.g., Tetrahydro-6-(2-hydroxy-16,19-dimethylhexacosyl)-4-methyloxan-2-one)

Structural Contrast :

- The chromenone derivative () is a cyclic ether-ketone with a long alkyl chain, contrasting with the acyclic, shorter-chain target compound.

Reactivity and Stability :

- Conjugation Effects : The methylidene group in 4-Methoxy-3-methylidenehexan-2-one allows for conjugation with the carbonyl, stabilizing the molecule but increasing susceptibility to Michael additions. The cyclic ketone in lacks this conjugation, reducing such reactivity .

Table 2: Reactivity Comparison with Cyclic Ketones

| Reaction Type | 4-Methoxy-3-methylidenehexan-2-one | Cyclic Chromenone () |

|---|---|---|

| Michael Addition | High | Low |

| Oxidation Stability | Moderate (due to enone) | High (cyclic protection) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。